N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396769-00-8
VCID: VC4686928
InChI: InChI=1S/C15H15F3N2O2S/c16-15(17,18)9-20(10-5-7-22-8-6-10)14(21)13-19-11-3-1-2-4-12(11)23-13/h1-4,10H,5-9H2
SMILES: C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2
Molecular Formula: C15H15F3N2O2S
Molecular Weight: 344.35

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide

CAS No.: 1396769-00-8

Cat. No.: VC4686928

Molecular Formula: C15H15F3N2O2S

Molecular Weight: 344.35

* For research use only. Not for human or veterinary use.

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide - 1396769-00-8

Specification

CAS No. 1396769-00-8
Molecular Formula C15H15F3N2O2S
Molecular Weight 344.35
IUPAC Name N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C15H15F3N2O2S/c16-15(17,18)9-20(10-5-7-22-8-6-10)14(21)13-19-11-3-1-2-4-12(11)23-13/h1-4,10H,5-9H2
Standard InChI Key DYTFEUVDINYVGU-UHFFFAOYSA-N
SMILES C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2

Introduction

Impact of Trifluoroethyl Groups

Trifluoroethyl groups are known for their ability to enhance the lipophilicity and stability of organic compounds. This can improve the bioavailability and efficacy of drugs by facilitating better penetration through biological membranes.

Effect of Trifluoroethyl GroupDescription
LipophilicityIncreases the compound's ability to dissolve in fats, oils, and non-polar solvents.
StabilityEnhances chemical stability by reducing reactivity with certain functional groups.
BioavailabilityImproves the compound's ability to penetrate biological membranes, potentially increasing its therapeutic efficacy.

Research Findings on Similar Compounds

While specific research findings on N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide are not available, studies on related compounds provide valuable insights into their potential applications:

  • Antimicrobial Activity: Benzothiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .

  • Anticancer Properties: Some benzothiazole compounds exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells .

  • In Silico Studies: Computational models are used to predict the binding affinity of these compounds to specific biological targets, aiding in the design of more effective drugs .

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